8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a triazolopyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions would depend on the desired transformation and the functional groups involved.
Major Products Formed
The major products formed from reactions involving this compound would vary based on the type of reaction. For example, substitution reactions would yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activities.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that triazolopyridines can act as inhibitors or modulators of various enzymes and receptors. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine include:
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens in the triazolopyridine ring system may result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVGMOVOMZZDBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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